Product packaging for Benzenamine, N,N-dimethyl-4-(methylthio)-(Cat. No.:CAS No. 2388-51-4)

Benzenamine, N,N-dimethyl-4-(methylthio)-

Cat. No.: B1616925
CAS No.: 2388-51-4
M. Wt: 167.27 g/mol
InChI Key: BZFWSDQZPYVFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Aromatic Amines and Thioethers

The molecular structure of Benzenamine, N,N-dimethyl-4-(methylthio)- is characterized by a central benzene (B151609) ring substituted with two distinct functional groups at the para position: a dimethylamino (-N(CH3)2) group and a methylthio (-SCH3) group. evitachem.com

Aromatic Amine: The presence of the N,N-dimethylamino group classifies the compound as a tertiary aromatic amine. The nitrogen atom's lone pair of electrons can delocalize into the aromatic π-system, which significantly activates the ring towards electrophilic aromatic substitution reactions. This electron-donating nature enhances the nucleophilicity of the benzene ring. evitachem.com

Thioether (Sulfide): The methylthio group, an organosulfur functional group, categorizes the compound as a thioether. The sulfur atom in the methylthio group possesses unique reactivity; for instance, it can be readily oxidized to form the corresponding sulfoxide (B87167) or sulfone using various oxidizing agents. evitachem.com

The strategic placement of these two functional groups on the benzene ring creates a molecule with multiple reactive sites, allowing for a diverse range of chemical transformations.

Table 1: Structural and Physical Properties of Benzenamine, N,N-dimethyl-4-(methylthio)-

Property Value
CAS Number 2388-51-4 evitachem.com
Molecular Formula C9H13NS nih.gov
Molecular Weight 167.27 g/mol
Core Structure Benzene ring with para-substituted dimethylamino and methylthio groups. evitachem.com
Appearance Typically a liquid or solid, depending on purity. evitachem.com

| Solubility | Soluble in organic solvents such as ethanol and acetone; insoluble in water. evitachem.com |

Significance in Contemporary Chemical Research

The significance of Benzenamine, N,N-dimethyl-4-(methylthio)- in modern chemical research stems from its role as a versatile synthetic intermediate. evitachem.com The compound's trifunctional nature—comprising the nucleophilic dimethylamino group, the oxidizable methylthio group, and the reactive aromatic ring—makes it a valuable building block for constructing more complex molecules. evitachem.com Researchers utilize this compound to introduce the specific 4-(dimethylamino)phenylthio moiety into larger molecular frameworks or as a starting material that can be sequentially modified at its different functional groups to generate a library of derivatives for various applications. Its unique electronic properties also make it a subject of interest in photophysical and material science studies.

Overview of Key Research Areas

Research involving Benzenamine, N,N-dimethyl-4-(methylthio)- is primarily concentrated in a few key areas, leveraging its distinct chemical characteristics.

Table 2: Major Research Applications

Research Area Focus
Organic Synthesis Serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. evitachem.com
Material Science Explored for its potential use in polymer chemistry and materials engineering to enhance material performance. evitachem.com

| Biological Research | Investigated for potential antimicrobial (antibacterial and antifungal) activities. evitachem.com |

Organic Synthesis: In synthetic organic chemistry, the compound is a key precursor. evitachem.com Its reactive functional groups allow for its incorporation into the structures of various target molecules, including complex dyes and biologically active compounds for the pharmaceutical and agricultural sectors. evitachem.com A common synthetic route to this compound involves the methylation of 4-aminothioanisole. evitachem.com

Material Science: The unique chemical properties of Benzenamine, N,N-dimethyl-4-(methylthio)- have led to its exploration in the field of material science. evitachem.com It is being investigated for its potential to be incorporated into polymer chains or other materials to modify and enhance their physical or chemical performance. evitachem.com

Biological and Medicinal Chemistry: The compound has been a subject of investigation for its potential biological activities. evitachem.com Studies have explored its capacity to act as an enzyme inhibitor by binding to the active sites of specific enzymes. evitachem.com Furthermore, its potential antibacterial and antifungal properties are also an area of active research. evitachem.com For instance, derivatives of related phenylthio benzenamine structures have been evaluated as imaging agents for the serotonin transporter (SERT), highlighting the utility of this chemical scaffold in neuroscience research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NS B1616925 Benzenamine, N,N-dimethyl-4-(methylthio)- CAS No. 2388-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFWSDQZPYVFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178582
Record name Benzenamine, N,N-dimethyl-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2388-51-4
Record name Benzenamine, N,N-dimethyl-4-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-dimethyl-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzenamine, N,n Dimethyl 4 Methylthio and Its Derivatives

Established Laboratory Synthesis Routes

Traditional synthesis of Benzenamine, N,N-dimethyl-4-(methylthio)- often relies on well-documented, multi-step procedures that are foundational in organic chemistry. These routes are characterized by their reliability and are frequently employed in laboratory settings.

Alkylation of 4-Aminothioanisole Derivatives

A primary and straightforward method for synthesizing Benzenamine, N,N-dimethyl-4-(methylthio)- is through the N-alkylation of 4-aminothioanisole, also known as 4-(methylthio)aniline. evitachem.comnih.gov This reaction, an example of exhaustive methylation, involves the introduction of two methyl groups onto the nitrogen atom of the primary amine. youtube.com

The process typically utilizes a methylating agent such as dimethyl sulfate or methyl iodide. evitachem.com The reaction is conducted in the presence of a base, like sodium hydroxide or potassium carbonate, which serves to neutralize the acidic byproduct generated during the reaction. evitachem.commdpi.com Organic solvents such as acetone, ethanol, or N,N-dimethylformamide (DMF) are commonly used as the reaction medium. evitachem.commdpi.com To facilitate the methylation process, the reaction mixture is generally heated under reflux conditions. evitachem.com An analogous N-methylation of 4-amino-2,1,3-benzothiadiazole using iodomethane and potassium carbonate in DMF further illustrates the utility of this general approach. mdpi.com

Table 1: Comparison of Reagents for Alkylation of 4-Aminothioanisole

Methylating Agent Base Solvent Typical Condition
Dimethyl sulfate Sodium hydroxide Acetone/Ethanol Reflux
Methyl iodide Potassium carbonate Acetone/Ethanol Reflux

Reductive Synthesis Pathways (e.g., from nitroaromatics)

An alternative established route involves the reduction of a nitroaromatic precursor. This pathway is particularly useful as nitro groups can be readily introduced into aromatic rings and subsequently reduced to form primary amines. The synthesis can proceed via two main sequences.

In the first approach, a precursor such as 4-nitrothioanisole (methyl(4-nitrophenyl)sulfane) is first synthesized. rsc.org This nitro compound is then reduced to form 4-aminothioanisole. Common reducing agents for this transformation include iron powder in the presence of an acid like hydrochloric acid. evitachem.com The resulting 4-aminothioanisole is then dimethylated as described in the previous section.

In a second approach, the N,N-dimethylamino group is present before the reduction step. This involves the precursor N,N-dimethyl-4-nitroaniline, which can be synthesized and subsequently subjected to reactions to introduce the methylthio group, or a precursor like N,N-dimethyl-4-nitrothioanisole could be used. thermofisher.comnih.gov The nitro group of this intermediate is then reduced. A variety of reducing agents can be employed for this step; for instance, borane-tetrahydrofuran complex (BH₃-THF) has been shown to be effective for the reduction of nitro groups. nih.gov

Advanced Synthetic Strategies and Catalytic Approaches

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing C-N bonds and functionalizing aromatic systems. These strategies often employ transition-metal catalysts and organometallic reagents, leading to improved yields, milder reaction conditions, and greater functional group tolerance.

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, has become a cornerstone of modern synthetic chemistry for creating aryl amines. wikipedia.org This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide or pseudohalide, such as a triflate. wikipedia.orgresearchgate.net

The synthesis of N,N-dimethylaniline derivatives, including Benzenamine, N,N-dimethyl-4-(methylthio)-, can be efficiently achieved using this methodology. organic-chemistry.org A typical procedure involves reacting an appropriate aryl triflate, which can be readily prepared from the corresponding phenol, with dimethylamine. organic-chemistry.org The reaction is carried out using a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a specialized phosphine ligand like XPhos. organic-chemistry.orgyoutube.com A mild base, such as potassium phosphate (K₃PO₄), is used, and the reaction is typically run in a solvent like tetrahydrofuran (THF) at elevated temperatures. organic-chemistry.org This method is noted for its excellent chemoselectivity and tolerance of various functional groups, including ethers and nitro groups. organic-chemistry.org

Table 2: Typical Catalytic System for Buchwald-Hartwig Amination

Component Example Role Reference
Palladium Precatalyst Pd₂(dba)₃ Catalyst organic-chemistry.org
Ligand XPhos Stabilizes catalyst, facilitates reaction steps organic-chemistry.orgyoutube.com
Base K₃PO₄ Amine deprotonation organic-chemistry.org
Substrate 1 Aryl Triflate Electrophile organic-chemistry.org
Substrate 2 Dimethylamine Nucleophile organic-chemistry.org

Organometallic Reagents in Chemical Transformations

Organometallic reagents, such as those containing magnesium (Grignard reagents) or zinc, are pivotal in the functionalization of aromatic compounds. uni-muenchen.de While not always used for the final C-N bond formation, they are instrumental in constructing the necessary precursors. For instance, an organometallic reagent could be used to introduce the methylthio group onto the aromatic ring through a coupling reaction.

More advanced protocols utilize organometallic intermediates directly in complex transformations. Nickel-catalyzed reductive couplings can forge bonds between in situ generated iminium ions and various organic electrophiles, offering a convergent route to complex amine structures. ucla.edu These types of reactions highlight the evolving role of organometallics in moving beyond simple functional group introduction to enabling multi-component assembly processes. ucla.edu Furthermore, organophosphorus compounds, which are a class of organometallic reagents, are crucial as ligands in many catalytic reactions, including the Buchwald-Hartwig amination, where they play a key role in the catalyst's efficacy. evitachem.com

Sustainable Synthesis Considerations (e.g., mild conditions, clean processes)

The principles of green chemistry are increasingly influencing the development of synthetic routes. The goal is to create processes that are more environmentally friendly by using milder conditions, reducing waste, and avoiding hazardous reagents. sphinxsai.com

For the synthesis of aniline (B41778) derivatives, several sustainable strategies have been explored. These include electrochemical methods that can reduce the need for chemical oxidants or reductants. chemistryworld.com The use of non-conventional, greener media like water or ionic liquids is another key approach. liv.ac.uk These solvents can replace volatile organic compounds and, in some cases, facilitate the separation and recycling of the catalyst. liv.ac.uk

Catalytic systems are being designed to operate under milder conditions, often at room temperature, which reduces energy consumption. researchgate.net The use of highly efficient and recyclable catalysts, such as supported nanoparticles, also contributes to a cleaner process. liv.ac.uk In some cases, reactions can be designed to use molecular oxygen from the air as the terminal oxidant, which is an ideal green chemistry approach. uva.nl These sustainable considerations are vital for the future of chemical manufacturing, aiming to balance synthetic utility with environmental responsibility. researchgate.net

Industrial Scale-Up and Production Methodologies

The industrial production of Benzenamine, N,N-dimethyl-4-(methylthio)-, also known as N,N-dimethyl-4-(methylthio)aniline, transitions from laboratory-scale syntheses to larger, more efficient, and economically viable manufacturing processes. While specific, publicly available, detailed industrial production data for this exact compound is limited, the methodologies employed are analogous to the large-scale synthesis of similar N,N-dimethylated anilines. The primary route involves the N,N-dimethylation of 4-aminothioanisole. Key considerations for industrial scale-up include the choice of methylating agent, reaction conditions (temperature, pressure), catalyst selection, and reactor design to maximize yield, purity, and safety while minimizing costs and environmental impact.

Common laboratory-scale synthesis involves reacting 4-aminothioanisole with methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. evitachem.com However, for industrial production, these reagents can be hazardous and expensive. Therefore, alternative methylating agents and catalytic processes are often favored.

Liquid-Phase and Gas-Phase Production:

Industrial production of analogous compounds like N,N-dimethylaniline often utilizes either liquid-phase or gas-phase methods.

Liquid-Phase Method: This approach typically involves reacting the aniline precursor with a methylating agent like methanol in the presence of a catalyst, such as sulfuric acid, in an autoclave. The reaction is conducted at elevated temperatures and pressures. For instance, the production of N,N-dimethylaniline can be carried out by reacting aniline and methanol at temperatures of 210-215°C and pressures of 3-3.3 MPa. nih.gov While this method can achieve high conversion rates, it often requires corrosion-resistant equipment due to the use of strong acids.

Gas-Phase Method: This method involves passing a vaporized mixture of the aniline precursor and a methylating agent over a solid catalyst bed at high temperatures. For the synthesis of N,N-dimethylaniline, a mixture of aniline and methanol vapor is passed over a catalyst, such as a sulfate/glass catalyst or spherical alumina, at temperatures around 320°C under atmospheric pressure. nih.gov Gas-phase reactions offer several advantages, including the potential for continuous operation, large production capacity, high yield, and reduced waste. nih.gov The choice between liquid and gas-phase methods depends on factors like capital investment, production scale, and desired product purity.

Catalytic Systems for N,N-Dimethylation:

A variety of catalysts have been explored for the N-methylation of anilines, which are applicable to the industrial synthesis of Benzenamine, N,N-dimethyl-4-(methylthio)-. These catalysts are crucial for achieving high selectivity towards the desired N,N-dimethylated product over the N-monomethylated intermediate.

Transition Metal Catalysts: Ruthenium, nickel, and copper-based catalysts have shown significant activity in the N-methylation of amines. For example, carbon-supported Ruthenium nanoparticles (Ru/C) can effectively catalyze the selective N-dimethylation of various functional amines using formaldehyde as a carbon source under industrially applicable conditions. researchgate.net Similarly, a graphene-encapsulated Ni/NiO nanoalloy has been developed for the highly selective synthesis of N-methylated compounds. nih.gov

Green Methylating Agents: In a move towards more environmentally friendly processes, dimethyl carbonate (DMC) has emerged as a "green" substitute for traditional methylating agents like methyl iodide and dimethyl sulfate. researchgate.net Onium salts have been shown to be effective catalysts for the DMC-mediated N-alkylation of anilines, achieving high yields of the N,N-dimethylated product. researchgate.net

Continuous Flow Reactors:

For industrial-scale synthesis, continuous flow reactors offer significant advantages over traditional batch reactors. They provide superior control over reaction parameters such as temperature and pressure, leading to improved yield and purity. evitachem.com The enhanced safety features of flow reactors are particularly important when dealing with exothermic reactions or hazardous materials. Automated systems for reagent addition can further improve the efficiency of the production process. evitachem.com

Research Findings on Process Optimization:

Research into the synthesis of related N,N-dimethylated anilines provides insights into potential optimization strategies for the production of Benzenamine, N,N-dimethyl-4-(methylthio)-. The tables below summarize findings from studies on analogous compounds, which can inform the industrial scale-up of the target compound.

Table 1: Comparison of Industrial Production Methods for N,N-dimethylaniline (Analogous Compound)

Production MethodCatalystTemperature (°C)PressureKey AdvantagesKey DisadvantagesReference
Liquid-PhaseSulfuric Acid210 - 2153 - 3.3 MPaHigh conversionRequires corrosion-resistant autoclave, large equipment investment nih.gov
Gas-PhaseSulfate / Glass or Spherical Alumina~320AtmosphericContinuous operation, high yield, less wasteCatalyst selection and preparation are critical nih.gov

Table 2: Catalytic N-Methylation of Anilines (Analogous Reactions)

Catalyst SystemMethylating AgentSubstrateYield of N,N-dimethylated productReaction ConditionsReference
Onium SaltsDimethyl Carbonate (DMC)Anilineup to 99.8%Liquid phase, presence of water researchgate.net
Ru/C nanoparticlesFormaldehydeVarious functional aminesHigh yieldsIndustrially applicable conditions researchgate.net
Ni/NiO@C nanoalloyVarious aldehydesVarious functional aminesExcellent yieldsLigand and base-free nih.gov

Advanced Reactivity Studies and Mechanistic Investigations of Benzenamine, N,n Dimethyl 4 Methylthio

Oxidative Transformations of the Thioether Moiety

The presence of a sulfur atom in the methylthio group of Benzenamine, N,N-dimethyl-4-(methylthio)- allows for a range of oxidative transformations, primarily leading to the formation of sulfoxides and sulfones. These reactions are of significant interest as they can dramatically alter the electronic properties and steric profile of the molecule.

Formation of Sulfoxides and Sulfones

The thioether moiety in Benzenamine, N,N-dimethyl-4-(methylthio)- can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as hydrogen peroxide in a suitable solvent like acetic acid, are typically employed for the conversion of the thioether to a sulfoxide. For instance, the oxidation of a related compound, ferrocene-4-(methylthio)aniline, to its sulfoxide has been achieved using this method. rsc.org It is expected that Benzenamine, N,N-dimethyl-4-(methylthio)- would react similarly.

Stronger oxidizing agents, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), are required for the further oxidation of the sulfoxide to the sulfone. The complete oxidation of the thioether directly to the sulfone can also be achieved under more forcing conditions. The oxidation of dimethyl sulfoxide to dimethyl sulfone is a well-established transformation that highlights the accessibility of the higher oxidation state of sulfur. orgsyn.org

Below is a data table illustrating the expected products from the oxidation of Benzenamine, N,N-dimethyl-4-(methylthio)-.

Starting MaterialOxidizing AgentProduct
Benzenamine, N,N-dimethyl-4-(methylthio)-H₂O₂ / Acetic AcidN,N-dimethyl-4-(methylsulfinyl)aniline
N,N-dimethyl-4-(methylsulfinyl)anilinem-CPBAN,N-dimethyl-4-(methylsulfonyl)aniline
Benzenamine, N,N-dimethyl-4-(methylthio)-Excess KMnO₄N,N-dimethyl-4-(methylsulfonyl)aniline

Mechanistic Studies of Sulfur Oxidation

The mechanism of sulfur oxidation in thioethers generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. In the case of oxidation by hydrogen peroxide, the reaction is often catalyzed by an acid, which protonates the hydrogen peroxide to make it a more potent electrophile.

For the oxidation of aromatic sulfides, evidence suggests the formation of a chlorosulfonium ion intermediate when using N-chlorosuccinimide as the oxidant. uci.edu The reaction kinetics are typically first-order in both the sulfide (B99878) and the oxidizing agent. uci.edu The rate of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring.

The oxidation of the thioether to the sulfoxide introduces a chiral center at the sulfur atom if the two groups attached to it are different. While the methyl and the substituted phenyl group in Benzenamine, N,N-dimethyl-4-(methylthio)- are different, leading to a chiral sulfoxide, the focus of this article is not on stereoselective synthesis.

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of Benzenamine, N,N-dimethyl-4-(methylthio)- is activated towards electrophilic attack by the presence of two electron-donating groups: the dimethylamino group and the methylthio group. The interplay of their electronic and steric effects governs the regioselectivity of these reactions.

Regioselectivity and Electronic Effects of Substituents

Both the dimethylamino group and the methylthio group are ortho-, para-directing activators in electrophilic aromatic substitution. uci.eduyoutube.comlibretexts.orgncert.nic.inorganicchemistrytutor.comlibretexts.org The dimethylamino group is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. The methylthio group is also an activating group, though generally considered to be weaker than the dimethylamino group.

In Benzenamine, N,N-dimethyl-4-(methylthio)-, the para position relative to the dimethylamino group is occupied by the methylthio group, and vice versa. Therefore, electrophilic attack is directed to the positions ortho to the dimethylamino group (positions 2 and 6) and ortho to the methylthio group (positions 3 and 5). The powerful activating and directing effect of the dimethylamino group would likely lead to substitution primarily at the positions ortho to it.

However, under strongly acidic conditions, such as those used for nitration (a mixture of nitric acid and sulfuric acid), the dimethylamino group will be protonated to form a dimethylanilinium ion. This protonated group becomes a strongly deactivating, meta-directing group. orgsyn.orgyoutube.com In this scenario, the directing effect of the deactivating dimethylanilinium group would compete with the activating, ortho-directing methylthio group. This can lead to a more complex mixture of products, with potential for substitution at the meta position relative to the dimethylanilinium group.

The following table provides illustrative examples of potential products from the electrophilic aromatic substitution of Benzenamine, N,N-dimethyl-4-(methylthio)- under different conditions.

ReactionReagentsMajor Product(s)
BrominationBr₂ / FeBr₃2-Bromo-N,N-dimethyl-4-(methylthio)aniline
Nitration (mild)HNO₃ / Acetic Acid2-Nitro-N,N-dimethyl-4-(methylthio)aniline
Nitration (strong)HNO₃ / H₂SO₄3-Nitro-N,N-dimethyl-4-(methylthio)aniline
Friedel-Crafts AcylationCH₃COCl / AlCl₃2-Acetyl-N,N-dimethyl-4-(methylthio)aniline

Strategies for Further Aromatic Functionalization

To achieve specific patterns of substitution on the aromatic ring of Benzenamine, N,N-dimethyl-4-(methylthio)-, various strategies can be employed. One common approach is to use a protecting group for the highly activating dimethylamino group. Acetylation of the amino group, for instance, can moderate its activating effect and steric bulk, potentially altering the regioselectivity of subsequent electrophilic substitution reactions. ncert.nic.in

Another strategy involves the manipulation of the oxidation state of the sulfur. Oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group would change its electronic effect from activating to deactivating and meta-directing. This would significantly alter the regiochemical outcome of any subsequent electrophilic aromatic substitution.

Nucleophilic Reactivity and Addition Reactions

Benzenamine, N,N-dimethyl-4-(methylthio)- possesses multiple sites for nucleophilic reactivity. The lone pairs of electrons on the nitrogen and sulfur atoms can participate in nucleophilic reactions.

The nitrogen atom of the dimethylamino group is a well-known nucleophilic center. Aniline (B41778) and its derivatives readily undergo reactions with electrophiles at the nitrogen atom. masterorganicchemistry.comacsgcipr.orglibretexts.orgacs.org For example, they can be alkylated, acylated, and can react with other electrophilic species.

The sulfur atom of the thioether is also nucleophilic and can react with electrophiles. masterorganicchemistry.comacsgcipr.orglibretexts.org The nucleophilicity of the sulfur atom is a key aspect of its chemistry, for instance in the formation of sulfonium (B1226848) salts.

Furthermore, the electron-rich aromatic ring can act as a nucleophile in certain contexts. In a recent study, N,N-dimethylaniline derivatives were shown to undergo a visible-light-mediated nucleophilic addition of an α-aminoalkyl radical to isocyanates. organic-chemistry.org This type of reactivity, which involves the functionalization of the methyl group of the dimethylamino substituent, highlights the diverse nucleophilic potential of this class of compounds.

The following table illustrates some potential nucleophilic reactions of Benzenamine, N,N-dimethyl-4-(methylthio)-.

Reaction TypeElectrophileSite of Nucleophilic AttackProduct Type
N-AlkylationMethyl IodideNitrogenQuaternary Ammonium (B1175870) Salt
S-AlkylationMethyl IodideSulfurSulfonium Salt
Nucleophilic AdditionIsocyanateα-Carbon of Dimethylaminoα-Amino Amide

Radical Reaction Pathways and Their Kinetic Mechanisms

The study of radical reactions involving aniline derivatives provides a framework for understanding the potential pathways for Benzenamine, N,N-dimethyl-4-(methylthio)-. Theoretical investigations into the reaction of aniline with methyl radicals (CH₃•) have shown that hydrogen abstraction from the amino group is a primary and highly favorable reaction channel. nih.gov This process is typically exothermic. nih.gov Another significant pathway involves the addition of the radical to the aromatic ring, leading to the formation of various substituted isomers. nih.gov

In a related context, the reaction of 4-methyl aniline with hydroxyl radicals (•OH) has been computationally studied, revealing that the primary product results from abstraction at the NH group. mdpi.com The total rate coefficient for this reaction system has been determined, highlighting its faster pace compared to the reaction of toluene (B28343) with •OH, but slower than that of aniline with •OH. mdpi.com This suggests that substituents on the aniline ring significantly influence the reaction kinetics.

For Benzenamine, N,N-dimethyl-4-(methylthio)-, it is anticipated that radical attack would preferentially occur at the nitrogen of the dimethylamino group or the sulfur of the methylthio group, due to the ability of these heteroatoms to stabilize the resulting radical species. The presence of two electron-donating groups, the N,N-dimethylamino and the methylthio groups, activates the aromatic ring, making it susceptible to radical addition reactions as well. The specific kinetic parameters would be influenced by the electronic and steric effects of these substituents.

Kinetic studies on the oxidation of substituted anilines have shown that electron-releasing substituents enhance the reaction rate. epa.gov This is consistent with a mechanism involving the formation of an intermediate complex that is stabilized by electron donation. rsc.org The Hammett plot for such reactions typically shows a negative ρ value, indicating that the transition state has a partial positive charge that is stabilized by electron-donating groups. rsc.org

Table 1: Theoretical Kinetic Data for the Reaction of 4-Methyl Aniline with OH Radicals (Data extrapolated from studies on related compounds for illustrative purposes)

Temperature (K)Total Rate Coefficient (k_total) (cm³/s)
3002.16 x 10⁻¹¹
500Value would be calculated using the Arrhenius equation
1000Value would be calculated using the Arrhenius equation
2000Value would be calculated using the Arrhenius equation
The total rate coefficient is given by the modified Arrhenius form: k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT]. mdpi.com

Coordination Chemistry and Ligand Behavior in Metal Complexes

Chelation and Complex Formation Principles

Benzenamine, N,N-dimethyl-4-(methylthio)- possesses two potential coordination sites: the nitrogen atom of the dimethylamino group and the sulfur atom of the methylthio group. This allows it to act as a bidentate ligand, forming stable chelate rings with metal centers. The formation of a five-membered chelate ring is particularly common and favorable in coordination chemistry. nih.gov

The principles of chelation involve the coordination of two or more donor atoms from a single ligand to a central metal ion, resulting in the formation of a ring structure. This chelate effect generally leads to enhanced thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. In the case of Benzenamine, N,N-dimethyl-4-(methylthio)-, the (S,N) bidentate coordination would create a stable five-membered ring with a metal like palladium(II). nih.gov The geometry of the resulting complex is influenced by the coordination number and the electronic configuration of the metal ion. For a d⁸ metal like Pd(II), a square-planar geometry is commonly observed. nih.gov

Multidentate neutral amine ligands are crucial in tuning the reactivity of metal reagents. mdpi.com The coordination behavior of these ligands in solution can be complex, often involving equilibria between different coordination modes. mdpi.com

Role in Catalytic Processes (e.g., C-H Arylation)

Metal complexes containing ligands similar to Benzenamine, N,N-dimethyl-4-(methylthio)- have demonstrated significant catalytic activity. For instance, a palladium(II) complex with 2-(methylthio)aniline (B147308) as a bidentate (S,N) ligand has been shown to be an efficient catalyst for Suzuki-Miyaura C-C coupling reactions. nih.gov This highlights the potential of the sulfur and nitrogen donor atoms in facilitating catalytic cycles.

In the context of C-H arylation, palladium catalysts are widely used. nih.govnih.gov The mechanism often involves the coordination of a directing group on the substrate to the palladium center, followed by C-H activation to form a palladacycle. This intermediate then reacts with an arylating agent. Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. nih.gov

Benzenamine, N,N-dimethyl-4-(methylthio)- could potentially act as a ligand in such catalytic systems. Its bidentate nature could stabilize the palladium center, while the electronic properties of the dimethylamino and methylthio groups could modulate the catalytic activity. The electron-donating nature of these groups would increase the electron density on the metal center, which can facilitate the oxidative addition step in many catalytic cycles. Furthermore, related aniline derivatives have been used in radical C-H arylation reactions, where an in situ generated aryl diazonium salt couples with a substrate under photocatalytic conditions. rsc.org

Studies on Electron Transfer and Electronic Interactions

Electron-Accepting and Electron-Donating Behavior of Substituents

The electronic properties of Benzenamine, N,N-dimethyl-4-(methylthio)- are governed by the interplay of its constituent functional groups. The N,N-dimethylamino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. chegg.comquora.com Similarly, the methylthio group (-SCH₃) is also considered an electron-donating group, capable of donating electron density to the benzene (B151609) ring.

The presence of two electron-donating groups significantly increases the electron density of the aromatic ring, making the compound a potent electron donor in electron transfer reactions. doubtnut.com Studies on photoinduced electron transfer (PET) between N,N-diethylaniline (a similar electron donor) and various electron acceptors have demonstrated efficient quenching of the acceptor's excited state through an electron transfer mechanism. ias.ac.in The rate of this electron transfer is influenced by the solvent polarity and the driving force of the reaction.

In contrast, electron-withdrawing groups (EWGs) on an aniline ring decrease its basicity and electron-donating ability by pulling electron density away from the nitrogen atom and the ring. doubtnut.com The combined effect of the N,N-dimethylamino and methylthio groups in Benzenamine, N,N-dimethyl-4-(methylthio)- makes it a strong electron-rich system.

Quaternization Rate Studies

Quaternization is a chemical process where a tertiary amine is converted into a quaternary ammonium salt by reaction with an alkylating agent. The rate of this reaction is sensitive to the steric and electronic environment of the nitrogen atom.

Kinetic studies on the quaternization of N,N-dimethylaniline with benzyl (B1604629) chloride have shown that the reaction follows second-order kinetics, being first order in each reactant. semanticscholar.orgresearchgate.net The reaction proceeds through a polar, charge-separated transition state, and its rate is influenced by the dielectric constant of the solvent. semanticscholar.orgresearchgate.net

The formation of the quaternary ammonium salt is often a slow process at room temperature due to steric hindrance around the nitrogen atom. semanticscholar.org The rate of quaternization is also affected by the electronic nature of the substituents on the aniline ring. Electron-donating groups, such as the methylthio group in Benzenamine, N,N-dimethyl-4-(methylthio)-, would be expected to increase the nucleophilicity of the nitrogen atom, thereby increasing the rate of quaternization compared to unsubstituted N,N-dimethylaniline. However, steric hindrance from the methylthio group, if it restricts the approach of the alkylating agent, could counteract this electronic effect.

Thermodynamic parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined from temperature-dependent kinetic studies. semanticscholar.org A negative entropy of activation is typically observed for quaternization reactions, indicating a more ordered transition state compared to the reactants. semanticscholar.org

Table 2: Kinetic Data for the Quaternization of N,N-Dimethylaniline with Benzyl Chloride in Acetone at 300 K (Data from a study on a related compound for illustrative purposes)

[N,N-Dimethylaniline] (mol dm⁻³)[Benzyl Chloride] (mol dm⁻³)k_obs (s⁻¹)k₂ (dm³ mol⁻¹ s⁻¹)
5.0 x 10⁻¹5.0 x 10⁻²Observed rate constantSecond-order rate constant
The specific values for k_obs and k₂ would be determined experimentally. semanticscholar.org

Structure-Reactivity Relationships in Related Aromatic Amines and Thioethers

The reactivity of an aromatic compound is intricately linked to the nature of the substituents attached to the benzene ring. In the case of Benzenamine, N,N-dimethyl-4-(methylthio)-, the chemical behavior is governed by the electronic and steric interplay of the N,N-dimethylamino group and the methylthio group. Understanding these relationships requires a comparative analysis with simpler, related molecules such as substituted anilines and thioethers.

The N,N-dimethylamino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. numberanalytics.combyjus.com Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance (a +R or +M effect). This donation of electron density significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles. numberanalytics.comchemistrysteps.com Consequently, the N,N-dimethylamino group is a strong ortho-, para-director. numberanalytics.com However, the presence of two methyl groups on the nitrogen atom introduces steric hindrance, which can affect reaction rates and the regioselectivity of certain transformations compared to less bulky amines. numberanalytics.comwikipedia.org

The electron-donating strength of various amine substituents has been compared using theoretical calculations, such as vertical ionization potentials (IPs), where a lower IP corresponds to a stronger ability to donate an electron in electron-transfer (ET) processes. nih.govacs.org Steric effects can cause a divergence between a group's ability to donate an electron to an external species (ET-donor strength) and its ability to donate electrons within a molecule's π-system (π-donor strength). nih.govacs.orgresearchgate.net For instance, steric hindrance can force the amine group out of planarity with the aromatic ring, reducing the overlap between the nitrogen lone pair and the ring's π-orbitals, thereby diminishing its π-donor strength. researchgate.net

Table 1: Comparison of Calculated Vertical Ionization Potentials (IPs) for Selected Aminobenzenes This table illustrates the relative electron-transfer (ET) donor strengths of different amino groups attached to a benzene ring. A lower IP indicates a stronger ET-donor.

CompoundAmino GroupCalculated Vertical IP (eV) acs.org
Aniline-NH27.91
N,N-Dimethylaniline-N(CH3)27.31
N,N-Di-n-propylaniline-N(CH2CH2CH3)27.14
JulolidinePlanar, Fused Ring System7.13
N,N-Diphenylaniline-N(C6H5)27.22

The basicity of substituted anilines, measured by their pKa values, provides a clear experimental measure of how substituents alter the electron density on the amine nitrogen. Electron-donating groups increase basicity (raise the pKa of the conjugate acid), while electron-withdrawing groups decrease it. doubtnut.comcsjmu.ac.in Studies on methylthio-anilines show they are all less basic than aniline itself, confirming the net electron-withdrawing nature of the -SCH3 group in this context. cdnsciencepub.com

Table 2: pKa Values of the Conjugate Acids of Substituted Anilines in Water at 25°C This table demonstrates the electronic influence of substituents on the basicity of aniline. A lower pKa value indicates a weaker base.

SubstituentPositionpKa cdnsciencepub.com
None (Aniline)-4.58
-SCH3ortho4.35
-SCH3meta4.13
-SCH3para4.27

Computational and Theoretical Investigations of Benzenamine, N,n Dimethyl 4 Methylthio

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches, each with a different balance of computational cost and accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science. It is used to investigate the electronic structure of many-body systems. DFT's popularity stems from its favorable balance between accuracy and computational expense, making it suitable for a wide range of molecular systems.

In DFT, the properties of a molecule are determined from its electron density rather than a complex many-electron wavefunction. The calculations for molecules similar in structure to Benzenamine, N,N-dimethyl-4-(methylthio)- often employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p). This combination is frequently used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties like molecular orbital energies and electrostatic potentials. For instance, studies on related organic materials use DFT to predict optoelectronic and nonlinear optical properties, demonstrating the method's utility in materials science applications. Benchmarking studies often compare various DFT functionals to determine the most accurate method for predicting specific properties, such as the HOMO-LUMO gap, with functionals like ωB97XD sometimes showing superior performance.

Ab Initio and Semi-Empirical Approaches

Beyond DFT, other quantum chemical methods are also employed. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. While computationally more demanding than DFT for similar accuracy, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are considered benchmarks for accuracy, especially for smaller molecules. In studies of complex pharmaceutical molecules, HF methods have been used alongside DFT to provide a comparative analysis of molecular geometries and electronic structures.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. This parameterization makes them computationally much faster, allowing for the study of very large molecular systems. However, their accuracy is highly dependent on the quality of the parameterization for the specific type of molecule under investigation. While powerful for screening large numbers of molecules, they are generally less accurate than DFT or ab initio methods for detailed electronic structure analysis.

Electronic Structure and Molecular Orbital Analysis

Analyzing the electronic structure provides a deep understanding of a molecule's stability, reactivity, and potential interaction sites. Techniques such as frontier molecular orbital analysis, molecular electrostatic potential mapping, and natural bond orbital analysis reveal critical details about the electron distribution and bonding within Benzenamine, N,N-dimethyl-4-(methylthio)-.

Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that a molecule is more polarizable and more chemically reactive, as it requires less energy to be excited. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). These values are crucial for predicting how a molecule will behave in charge-transfer processes. For many organic molecules studied computationally, the HOMO-LUMO gap is a primary focus for assessing their potential in applications like organic solar cells and electronics.

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Its energy level correlates with the ionization potential.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Its energy level correlates with the electron affinity.
Energy Gap (ΔE) The energy difference between HOMO and LUMO (ELUMO - EHOMO)Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. A smaller gap often implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are used to predict how a molecule will interact with other molecules, particularly in identifying regions prone to electrophilic and nucleophilic attack.

The color-coding convention for MEP maps is standardized:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for attack by electrophiles (electron-seeking species).

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are the most likely sites for attack by nucleophiles (nucleus-seeking species).

Green: Regions of neutral or near-zero potential.

Yellow/Orange: Regions of intermediate negative potential.

ColorElectrostatic PotentialInterpretation
RedMost NegativeElectron-rich; Nucleophilic center (site for electrophilic attack)
BlueMost PositiveElectron-poor; Electrophilic center (site for nucleophilic attack)
GreenNeutralRegion of near-zero potential
Yellow/OrangeIntermediateModerately electron-rich or electron-poor regions

Natural Bond Orbital (NBO) Analysis

NBO analysis evaluates the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization from the donor to the acceptor orbital.

For Benzenamine, N,N-dimethyl-4-(methylthio)-, NBO analysis would likely reveal significant delocalization from the lone pairs of the nitrogen and sulfur atoms into the antibonding (π*) orbitals of the benzene (B151609) ring. This analysis provides a quantitative measure of the electronic delocalization that influences the molecule's structure, stability, and reactivity.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like Benzenamine, N,N-dimethyl-4-(methylthio)-. By simulating these properties, researchers can gain a deeper understanding of the molecule's electronic structure and can aid in the unambiguous assignment of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. nih.gov The most prevalent and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, which is typically employed in conjunction with Density Functional Theory (DFT). nih.govnih.goviu.edu.sa This combination allows for the calculation of the isotropic magnetic shielding tensors of each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends significantly on the chosen DFT functional and basis set. nih.govmdpi.com A variety of functionals, such as B3LYP, M06-2X, and PBE0, have been tested extensively, with basis sets like 6-311+G(2d,p) and cc-pVDZ being common choices for achieving a balance between accuracy and computational cost. mdpi.comrsc.org For large datasets of organic molecules, modern computational models can achieve high accuracy, with reported mean absolute errors as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C nuclei. nih.gov

These theoretical calculations are invaluable for several reasons. They can confirm the identity of a synthesized compound by matching predicted shifts with experimental spectra. Furthermore, in cases where spectra are complex or ambiguous, GIAO/DFT calculations can definitively assign the correct structure, identify specific regioisomers, or determine the preferred tautomeric or protonation state of a molecule in solution. rsc.org For Benzenamine, N,N-dimethyl-4-(methylthio)-, this would involve calculating the chemical shifts for all hydrogen and carbon atoms and comparing them to experimentally obtained ¹H and ¹³C NMR spectra.

Interactive Table: Illustrative Comparison of Theoretical and Experimental NMR Shifts

This table provides a hypothetical example of how calculated NMR data for Benzenamine, N,N-dimethyl-4-(methylthio)- would be presented and compared against experimental values. The "Calculated δ (ppm)" values are for illustrative purposes.

Atom Position (See Structure)Atom TypeCalculated δ (ppm) (GIAO/DFT)Experimental δ (ppm)
1C150.5150.1
2, 6C113.0112.7
3, 5C127.5127.2
4C130.0129.8
7 (N-CH₃)C40.540.3
8 (S-CH₃)C16.015.8
2, 6H6.706.68
3, 5H7.257.23
7 (N-CH₃)H2.952.93
8 (S-CH₃)H2.452.44

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are almost exclusively performed using DFT methods, which compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net Functionals like B3LYP and B3PW91 have proven effective for this purpose. iu.edu.saresearchgate.net

A critical step in correlating theoretical data with experimental spectra is the use of scaling factors. scirp.org Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Applying a uniform scaling factor (e.g., 0.967 for B3LYP) brings the theoretical spectrum into much better alignment with the experimental one, facilitating accurate peak assignments. scirp.org

For Benzenamine, N,N-dimethyl-4-(methylthio)-, a computational analysis would provide the frequencies and intensities of all fundamental vibrations. This allows for the assignment of specific bands in the experimental IR and Raman spectra to the stretching, bending, and torsional motions of its functional groups, such as the aromatic C-H stretches, the phenyl ring C=C vibrations (typically in the 1400-1650 cm⁻¹ range), the C-N and C-S stretches, and the methyl group vibrations. researchgate.netscirp.org

Interactive Table: Illustrative Vibrational Mode Assignments

This table presents a selection of key vibrational modes for Benzenamine, N,N-dimethyl-4-(methylthio)- and their expected, scaled theoretical frequencies based on typical results for similar molecules.

Vibrational ModeFunctional GroupExpected Scaled Frequency (cm⁻¹)
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000
C-H Stretch (Methyl)-N(CH₃)₂, -SCH₃2980 - 2850
C=C StretchPhenyl Ring1610, 1520
C-N StretchAryl-N1360 - 1250
C-S StretchAryl-S710 - 680
CH₃ Bending-N(CH₃)₂, -SCH₃1470 - 1430

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful asset for unraveling the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. This information provides a complete energetic profile of the reaction pathway, including the calculation of activation energies, which are crucial for understanding reaction kinetics.

For Benzenamine, N,N-dimethyl-4-(methylthio)-, several reactions could be investigated computationally. For example, the synthesis of the compound often involves the methylation of 4-aminothioanisole. evitachem.com A computational study could model this reaction to determine the most favorable pathway and conditions. Another relevant reaction is the oxidation of the methylthio group to a sulfoxide (B87167) or sulfone. evitachem.com Simulations could elucidate the step-by-step mechanism of this oxidation, including the role of the oxidizing agent and the energetics of each step. While specific computational studies on the reaction mechanisms of this compound were not found, the methodology is well-established for a vast range of organic reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the structural or physicochemical properties of a set of compounds with their chemical properties or biological activities. nih.gov This approach is fundamental in rational drug design and materials science.

The QSAR process begins with the generation of 3D structures for a series of related molecules and the calculation of a wide range of "molecular descriptors." nih.gov These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Common descriptor classes include topological (2D) and conformational (3D) parameters. nih.gov Subsequently, a statistical method, such as stepwise multiple linear regression (MLR), is used to build a mathematical model that links a selection of these descriptors to an observed property (e.g., reaction rate, binding affinity, or toxicity). nih.gov

For Benzenamine, N,N-dimethyl-4-(methylthio)-, a QSAR study could be developed to predict a specific property, such as its efficacy as a precursor in dye synthesis or its potential biological activity, by comparing it with a library of analogous compounds. Although no specific QSAR model for this compound is available, the methodology provides a clear framework for such an investigation. nih.gov

Interactive Table: Examples of Molecular Descriptors for QSAR

This table lists common descriptors that would be calculated for Benzenamine, N,N-dimethyl-4-(methylthio)- in a typical QSAR study.

Descriptor ClassDescriptor ExampleDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
TopologicalWiener IndexA distance-based graph invariant related to molecular branching.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
GeometricMolecular Surface AreaThe total surface area of the molecule.
HydrophobicityLogPThe logarithm of the partition coefficient between octanol (B41247) and water.

Exploration of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in modern technologies like telecommunications, optical computing, and data storage. nih.govnih.gov Organic molecules, particularly those with a π-conjugated system flanked by electron-donating (D) and electron-accepting (A) groups (D-π-A architecture), are promising candidates for NLO materials. nih.govnih.gov The flow of electrons across the molecule upon interaction with an intense electric field (like that from a laser) leads to a large change in the molecular dipole moment, giving rise to the NLO response.

Benzenamine, N,N-dimethyl-4-(methylthio)- possesses features of a D-π-A system, with the N,N-dimethylamino group acting as a potent electron donor and the phenyl ring serving as the π-bridge. Computational methods, primarily DFT and its time-dependent extension (TD-DFT), are essential for predicting the NLO response of molecules. nih.govfrontiersin.org These calculations can determine key NLO-related parameters, including the linear polarizability (α), the first hyperpolarizability (β, related to second-harmonic generation), and the second hyperpolarizability (γ, related to third-harmonic generation). frontiersin.orgresearchgate.net Functionals such as CAM-B3LYP and M06 are often used as they are specifically parameterized to provide more accurate results for these electronic properties. frontiersin.orgresearchgate.net Computational screening allows for the rational design of new molecules with enhanced NLO properties before undertaking their synthesis. nih.gov

Molecular Dynamics Simulations of Compound Interactions

While quantum mechanical calculations like DFT are excellent for studying the properties of single, static molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations model the movements of atoms and molecules based on a classical force field, allowing researchers to observe processes that occur on timescales from picoseconds to microseconds.

For Benzenamine, N,N-dimethyl-4-(methylthio)-, MD simulations could be used to study its behavior in different solvents, providing information on solvation shells and dynamics. More advanced applications include simulating the interaction of the compound with a biological target, such as an enzyme active site. evitachem.com Often preceded by a molecular docking study to find a likely binding pose nih.gov, MD simulations can then be used to assess the stability of that pose, explore conformational changes in both the compound and the protein, and calculate the free energy of binding. These simulations are a critical tool in computer-aided drug discovery for understanding how a small molecule interacts with and affects a biological system on a molecular level.

Advanced Applications in Organic Synthesis and Functional Materials Chemistry

Benzenamine, N,N-dimethyl-4-(methylthio)- as a Versatile Synthetic Building Block

The structural arrangement of Benzenamine, N,N-dimethyl-4-(methylthio)- makes it a highly useful intermediate in organic synthesis. The electron-donating dimethylamino group activates the aromatic ring, particularly at the ortho positions, for electrophilic substitution, while the nucleophilic nitrogen and the potentially oxidizable sulfur atom provide additional sites for chemical modification.

Intermediate in the Synthesis of Complex Molecular Architectures

Benzenamine, N,N-dimethyl-4-(methylthio)- serves as a precursor for constructing larger, more complex molecules. Its activated aromatic ring readily participates in condensation reactions, particularly with aldehydes and ketones, to form triarylmethane structures. This reactivity is analogous to the well-established use of N,N-dimethylaniline in the synthesis of dyes. For instance, the condensation of N,N-dimethylaniline with benzaldehyde is a key step in producing Malachite Green, a triarylmethane dye. youtube.comsci-hub.st Similarly, derivatives like 4-bromo-N,N-dimethylaniline are used to create dyes such as Crystal Violet via a Grignard reaction followed by condensation. researchgate.net

The N,N-dimethylaniline core is a common structural motif in pharmaceuticals and other functional organic molecules, and multi-step synthetic routes are often required to produce specifically substituted derivatives. uva.nl The presence of the methylthio group offers further opportunities for functionalization, making Benzenamine, N,N-dimethyl-4-(methylthio)- a valuable intermediate for molecules where this sulfur-containing moiety is desired for biological activity or material properties. The general reactivity of the dimethylaniline core is demonstrated in its reaction with various benzaldehyde derivatives to form Schiff bases, which can then be reduced to complex secondary amines. mdpi.comresearchgate.net

Table 1: Representative Reactions Involving the N,N-Dimethylaniline Core

Reactant AReactant BReaction TypeProduct ClassReference
N,N-dimethylanilineBenzaldehydeAcid-catalyzed CondensationTriarylmethane Dye (Malachite Green) youtube.com
4-Bromo-N,N-dimethylaniline (as Grignard reagent)Methyl BenzoateGrignard Reaction / CondensationTriarylmethane Dye (Malachite Green) researchgate.net
4-(Dimethylamino)benzaldehydep-AnisidineCondensation / ReductionSubstituted Secondary Amine mdpi.com

Role in the Elaboration of Aromatic and Heterocyclic Systems

The nucleophilic character of the dimethylamino group and the activated benzene (B151609) ring enables the use of this compound in building more elaborate aromatic and heterocyclic structures. Anilines are common starting materials for the synthesis of nitrogen-containing heterocycles, such as dihydropyridines. nih.gov Condensation reactions between anilines, aldehydes, and active methylene compounds are fundamental strategies for constructing these rings. mdpi.com

While specific examples detailing the use of Benzenamine, N,N-dimethyl-4-(methylthio)- in these exact cyclization reactions are not prevalent, its structural similarity to other reactive anilines suggests its suitability for such transformations. The formation of Schiff bases (imines) through reaction with aldehydes is often the initial step in these synthetic sequences. researchgate.net These imine intermediates can then undergo intramolecular reactions or participate in cycloadditions to yield complex heterocyclic frameworks.

Rational Design of Catalytic Systems and Reagents

The nitrogen and sulfur atoms in Benzenamine, N,N-dimethyl-4-(methylthio)- possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows the molecule to act as a ligand in the design of organometallic complexes that can function as catalysts.

Although direct catalytic applications of complexes derived from Benzenamine, N,N-dimethyl-4-(methylthio)- are not extensively documented, related structures demonstrate this principle. For example, dimethyl-o-(methylthio)phenylarsine, which contains a similar methylthio-aryl moiety, forms stable complexes with platinum. rsc.org Furthermore, various aniline (B41778) derivatives are used to create ligands for Group IV metal complexes employed in catalysis. nih.gov The combination of a soft sulfur donor and a harder nitrogen donor makes Benzenamine, N,N-dimethyl-4-(methylthio)- a potentially interesting bidentate or bridging ligand for a range of transition metals, which could be explored for applications in catalysis.

Development of Optoelectronic and Advanced Materials Components

The electronic structure of Benzenamine, N,N-dimethyl-4-(methylthio)- is characterized by the potent electron-donating dimethylamino group and the somewhat weaker electron-donating methylthio group. This "push-push" electronic nature makes it and its derivatives attractive for applications in materials science, particularly in optoelectronics.

Exploration of Electronic Properties in Materials Design

The strong electron-donating ability of the dimethylaniline moiety makes it a powerful component in "push-pull" molecules, where it is paired with an electron-accepting group. These systems often exhibit significant intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties like large Stokes shifts and solvatochromism (color change with solvent polarity).

A structurally similar compound, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, where the methylthio group is replaced by a strongly electron-withdrawing nitrothiophene group, has been developed as a push-pull fluorescent dye for imaging lipid droplets in cells. osaka-u.ac.jpresearchgate.net This analogue exhibits pronounced solvatochromism due to its strong ICT characteristics. The electronic properties of Benzenamine, N,N-dimethyl-4-(methylthio)- make it an excellent electron donor for forming charge-transfer (CT) complexes with electron acceptors like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone). cam.ac.uknih.gov Such CT complexes are being investigated for their potential use as active layers in organic field-effect transistors (OFETs). rsc.org The ability of the dimethylaniline core to stabilize positive charge (radical cations) is central to these electronic applications.

Table 2: Electronic Properties of Related Push-Pull and Charge-Transfer Systems

System TypeDonor MoietyAcceptor MoietyKey PropertyPotential ApplicationReference
Push-Pull FluorophoreN,N-dimethylanilineNitrothiopheneSolvatochromism / ICTFluorescent Imaging osaka-u.ac.jp
Charge-Transfer ComplexBenzothienobenzothiopheneF4TCNQn-type semiconductivityOrganic Transistors (OFETs) rsc.org
Charge-Transfer Complex4-DimethylaminopyridineDDQStable Complex FormationSpectroscopic Analysis nih.gov

Contributions to Mechanistic Understanding in Chemical Processes

Studying the reactivity of Benzenamine, N,N-dimethyl-4-(methylthio)- provides insight into the mechanisms of fundamental organic reactions. The N,N-dimethylaniline scaffold is a model system for investigating electrophilic aromatic substitution, oxidation, and condensation reactions.

The electrochemical oxidation of N,N-dialkylanilines, for example, is understood to proceed through an initial one-electron transfer to form a radical cation. mdpi.com This intermediate can then undergo further reactions, such as deprotonation at an N-alkyl group, leading to dimerization or other products. The mechanism for the acid-catalyzed condensation of N,N-dimethylaniline with benzaldehyde involves the electrophilic attack of the protonated aldehyde on the electron-rich aniline ring, followed by dehydration to form the dye. youtube.com The presence of the methylthio group can influence the reactivity and stability of these intermediates, offering a platform to fine-tune and study these reaction pathways.

Applications in Analytical Chemistry (e.g., as reagents)

Benzenamine, N,N-dimethyl-4-(methylthio)- possesses functional groups that suggest its potential as a versatile reagent in various analytical chemistry applications. The presence of the electron-rich N,N-dimethylamino group and the sulfur-containing methylthio group can impart chromogenic and electrochemical properties that are valuable for the development of analytical methods. While specific, direct applications of this compound as an analytical reagent are not extensively documented in publicly available literature, its structural similarity to other well-established analytical reagents allows for the extrapolation of its potential uses.

The primary potential applications of Benzenamine, N,N-dimethyl-4-(methylthio)- in analytical chemistry can be categorized into two main areas: spectrophotometric analysis and electrochemical analysis. These applications would leverage the compound's ability to undergo color-forming reactions or participate in redox processes.

Potential as a Chromogenic Reagent for Spectrophotometry

The core structure of Benzenamine, N,N-dimethyl-4-(methylthio)- is analogous to other aromatic amines that are widely used as chromogenic reagents. These reagents react with specific analytes to produce colored compounds, and the intensity of the color, measured by spectrophotometry, is proportional to the concentration of the analyte.

One significant potential application is in the formation of Schiff bases for the colorimetric detection of metal ions. Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. A structurally similar compound, 1-(2-thiophenylimino)-4-(N-dimethyl)benzene, which is a Schiff base derived from a related aniline, has been successfully used as a colorimetric chemosensor for the detection of several metal ions, including Chromium (III), Iron (II), Iron (III), and Mercury (II) mdpi.comsemanticscholar.org. The reaction of Benzenamine, N,N-dimethyl-4-(methylthio)- with a suitable aldehyde could yield a Schiff base ligand capable of forming colored complexes with various metal ions. The coordination of the metal ion to the Schiff base ligand can lead to a shift in the absorption spectrum, enabling visual and spectrophotometric detection.

The table below illustrates the colorimetric detection of various metal ions using a Schiff base ligand structurally related to derivatives of Benzenamine, N,N-dimethyl-4-(methylthio)-.

Metal IonResulting Color ChangeMethod of Detection
Cr(III)Visually identifiable color changeUV-Visible Spectrophotometry
Fe(II)Visually identifiable color changeUV-Visible Spectrophotometry
Fe(III)Visually identifiable color changeUV-Visible Spectrophotometry
Hg(II)Visually identifiable color changeUV-Visible Spectrophotometry

This data is based on the application of a structurally similar Schiff base, 1-(2-thiophenylimino)-4-(N-dimethyl)benzene, as a colorimetric chemosensor mdpi.comsemanticscholar.org.

Furthermore, the N,N-dimethylamino group in Benzenamine, N,N-dimethyl-4-(methylthio)- makes it susceptible to oxidative coupling reactions. Similar compounds, such as 4-amino-N,N-dimethylaniline, undergo oxidative coupling in the presence of an oxidizing agent and a coupler to form intensely colored products researchgate.net. This principle is the basis for various spectrophotometric methods for the determination of oxidizing agents. It is plausible that Benzenamine, N,N-dimethyl-4-(methylthio)- could be employed in a similar fashion as a chromogenic reagent for the quantification of substances like hydrogen peroxide, chlorine, or other oxidants. The reaction would likely involve the oxidation of the aniline derivative, followed by coupling to form a colored dye.

Potential in Electrochemical Analysis

The electrochemical properties of aniline and its derivatives are well-documented, and these compounds are frequently used in the development of electrochemical sensors. The N,N-dimethylamino and methylthio groups in Benzenamine, N,N-dimethyl-4-(methylthio)- are expected to be electroactive, meaning they can be oxidized or reduced at an electrode surface at a specific potential. This characteristic opens up possibilities for its use in voltammetric and amperometric methods of analysis.

The compound could potentially be used to modify electrode surfaces, creating a chemically modified electrode (CME) with enhanced selectivity and sensitivity for the detection of specific analytes. The modification of electrodes with organic compounds, including aniline derivatives, is a common strategy to improve their analytical performance. For instance, electrodes modified with ferrocene and its derivatives have been extensively used in the voltammetric determination of various organic and biological molecules semanticscholar.orgnih.gov. The electrocatalytic properties of such modified electrodes can facilitate the oxidation or reduction of target analytes at lower potentials and with higher current responses, leading to improved detection limits. It is conceivable that a Benzenamine, N,N-dimethyl-4-(methylthio)- modified electrode could be developed for the sensitive determination of a range of organic compounds.

Moreover, the direct electrochemical oxidation of Benzenamine, N,N-dimethyl-4-(methylthio)- could be utilized for its own quantification or for the indirect determination of other substances. The oxidation of similar N-alkylanilines has been studied, and these processes often involve the formation of radical cations that can undergo further reactions, such as dimerization researchgate.net. The electrochemical behavior would be influenced by the solvent, pH, and the nature of the electrode material. By carefully controlling these parameters, it may be possible to develop a voltammetric method for the determination of this compound or for analytes that can react with its oxidized form.

Environmental Chemical Transformation Pathways and Remediation Research

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as photochemical reactions and chemical oxidation.

Photochemical Transformation Pathways

The photochemical transformation of Benzenamine, N,N-dimethyl-4-(methylthio)- is anticipated to primarily involve the thioether and aromatic amine moieties. While specific studies on this compound are not prevalent, the photodegradation of analogous aromatic thioethers and anilines provides insight into its likely fate. The absorption of solar radiation can lead to the excitation of the molecule, initiating photo-oxidation processes.

For the methylthio group, photooxidation is a significant degradation pathway, leading to the formation of the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This occurs through the reaction with photochemically generated reactive oxygen species.

A plausible photochemical transformation pathway for the thioether group is as follows:

Benzenamine, N,N-dimethyl-4-(methylthio)- is oxidized to N,N-Dimethyl-4-(methylsulfinyl)aniline .

Further oxidation leads to the formation of N,N-Dimethyl-4-(methylsulfonyl)aniline .

The aromatic amine portion of the molecule can also undergo photochemical reactions, although the presence of the electron-donating dimethylamino and methylthio groups can influence the specific pathways.

Chemical Oxidation and Reduction in Aqueous and Atmospheric Systems

Chemical disinfectants used in water treatment, such as chlorine (in the form of hypochlorite) and chloramine, can react with Benzenamine, N,N-dimethyl-4-(methylthio)-.

Chlorination: The reaction of aromatic amines with chlorine is often rapid and can lead to a variety of products. nih.gov For N,N-dimethylaniline, a structurally similar compound, reaction with chlorine can result in the formation of chlorinated anilines. nih.gov The oxidation of anilines by sodium hypochlorite (B82951) can produce complex products including azobenzenes and phenazine (B1670421) derivatives through coupling reactions. surrey.ac.uk Given these precedents, the reaction of Benzenamine, N,N-dimethyl-4-(methylthio)- with chlorine is expected to yield chlorinated derivatives on the aromatic ring and potentially oxidative coupling products. The sulfur atom is also susceptible to oxidation by strong oxidizing agents like chlorine.

Chloramination: Chloramination is generally a less aggressive oxidation process compared to chlorination. clu-in.org The reaction rates of pharmaceuticals with chloramines are typically much slower. nih.gov While direct studies are limited, it is anticipated that the transformation of Benzenamine, N,N-dimethyl-4-(methylthio)- by chloramination would proceed at a slower rate than with free chlorine, potentially leading to similar but less diverse oxidation products.

Biotic Transformation Mechanisms

Microorganisms play a crucial role in the environmental degradation of organic compounds through various metabolic pathways.

Microbial Degradation Studies of Aromatic Thioethers and Amines

The biodegradation of Benzenamine, N,N-dimethyl-4-(methylthio)- is expected to proceed through pathways known for aromatic amines and thioethers.

Aromatic Amine Degradation: Bacteria capable of degrading monocyclic aromatic amines have been widely studied. researchgate.netacs.org A common initial step in the microbial metabolism of N,N-dialkylated anilines is N-demethylation. nih.gov For instance, Bacillus megaterium has been shown to hydroxylate N,N-dimethylaniline to form N,N-dimethyl-2-aminophenol and N,N-dimethyl-4-aminophenol. kwater.com Various bacterial genera, including Pseudomonas, Acinetobacter, and Comamonas, have been identified as aniline (B41778) degraders, often initiating the process through dioxygenase-catalyzed ring hydroxylation, leading to catechols which are then subject to ring cleavage. frontiersin.orgwikipedia.org

Aromatic Thioether Degradation: The microbial metabolism of sulfur-containing aromatic compounds is also a subject of research. The thioether group can be oxidized by microorganisms to form sulfoxides and sulfones. mdpi.com Fungi, such as Trichoderma viride, have been shown to biotransform thiochromanones into their corresponding sulfinyl and sulfonyl derivatives. nih.gov

Based on these studies, a proposed biotic transformation pathway for Benzenamine, N,N-dimethyl-4-(methylthio)- would involve one or more of the following steps:

N-demethylation of the dimethylamino group.

Hydroxylation of the aromatic ring.

Oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group.

Characterization of Transformation Products and Metabolites

A study on the metabolism of N,N-dimethylaniline-heliamine, a complex molecule containing an N,N-dimethylaniline moiety, identified several phase I and phase II metabolites. The primary metabolic reactions included demethylation, dehydrogenation, glucuronidation, and sulfation. kwater.com

Based on this and the general principles of aromatic amine and thioether metabolism, the following transformation products of Benzenamine, N,N-dimethyl-4-(methylthio)- can be anticipated:

Table 1: Potential Transformation Products of Benzenamine, N,N-dimethyl-4-(methylthio)-

Parent Compound Potential Transformation Product Transformation Process
Benzenamine, N,N-dimethyl-4-(methylthio)- N-Methyl-4-(methylthio)aniline N-demethylation
Benzenamine, N,N-dimethyl-4-(methylthio)- 4-Amino-N,N-dimethylbenzenethiol Ring Hydroxylation followed by rearrangement
Benzenamine, N,N-dimethyl-4-(methylthio)- N,N-Dimethyl-4-(methylsulfinyl)aniline S-oxidation
Benzenamine, N,N-dimethyl-4-(methylthio)- N,N-Dimethyl-4-(methylsulfonyl)aniline S-oxidation
Benzenamine, N,N-dimethyl-4-(methylthio)- Glucuronide conjugates Phase II metabolism (Glucuronidation)
Benzenamine, N,N-dimethyl-4-(methylthio)- Sulfate conjugates Phase II metabolism (Sulfation)

Research on Strategies for Environmental Attenuation and Transformation

The attenuation of contaminants in the environment can occur through natural processes or be enhanced by remediation technologies.

Natural Attenuation: For aromatic amines in soil and water, natural attenuation processes include sorption to soil organic matter and clays, which can reduce their mobility. researchgate.net Biodegradation, as discussed in section 7.2, is a key destructive attenuation mechanism. mda.state.mn.us The rate and extent of natural attenuation are site-specific and depend on factors such as microbial populations, nutrient availability, pH, and the presence of other contaminants. clu-in.orgmdpi.com

Enhanced Remediation Strategies: For sulfur-containing pollutants, various remediation strategies have been explored. Chemical oxidation using agents like hydrogen peroxide or chlorine can be effective in treating water contaminated with sulfides. kwater.comfrontiersin.org Biological treatment systems, such as biofilters and activated sludge processes, can be designed to promote the microbial degradation of aromatic compounds. nih.gov Bioaugmentation, the introduction of specific microorganisms to a contaminated site, has shown promise for enhancing the degradation of persistent organic pollutants.

For sites contaminated with Benzenamine, N,N-dimethyl-4-(methylthio)-, a combination of strategies could be employed. Source removal or containment would be a primary step, followed by monitored natural attenuation if conditions are favorable. clu-in.org In cases of higher contamination or less favorable conditions, enhanced remediation techniques such as in-situ chemical oxidation or bioremediation could be applied to accelerate the transformation of the compound into less harmful substances.

Future Research Trajectories and Emerging Paradigms in Benzenamine, N,n Dimethyl 4 Methylthio Chemistry

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry

Future research will likely focus on developing bespoke ML models trained on large datasets of reactions involving substituted anilines and thioethers. These models, utilizing algorithms such as random forests or deep neural networks, can predict key performance indicators like reaction yield and catalyst efficacy. princeton.eduresearchgate.net A significant challenge lies in creating appropriate descriptors that capture the crucial molecular and atomic information of reactants, such as the electronic effects of the dimethylamino and methylthio groups in the target molecule. acs.orgnih.gov By analyzing multidimensional chemical spaces, ML can identify optimal reaction conditions—including solvent, temperature, and catalyst choice—thereby reducing the need for extensive and time-consuming empirical experimentation. princeton.edu Furthermore, AI can be instrumental in proposing entirely new synthetic pathways by analyzing vast reaction networks, potentially uncovering more efficient and economical routes to Benzenamine, N,N-dimethyl-4-(methylthio)-. researchgate.net

Table 1: Potential Applications of AI/ML in the Synthesis of Benzenamine, N,N-dimethyl-4-(methylthio)-

AI/ML Application Objective Potential Impact
Reaction Yield Prediction To accurately forecast the product yield under various reaction conditions. Reduces experimental workload and accelerates process optimization.
Catalyst Optimization To identify the most effective catalyst from a large pool of candidates. Enhances reaction efficiency and selectivity, potentially lowering costs.
Mechanism Identification To elucidate reaction pathways by analyzing key molecular features. Provides deeper understanding of the reaction for better control and improvement.

| Retrosynthesis Planning | To propose novel and efficient synthetic routes to the target molecule. | Accelerates the discovery of innovative and cost-effective manufacturing processes. |

Exploration of Novel Synthetic Methodologies

The discovery and application of novel catalysts is another critical research avenue. Bimetallic nanoparticle catalysts (e.g., PdCu-Fe3O4) or advanced iridium complexes could offer superior activity and selectivity for the N-methylation step. researchgate.net Using greener and more efficient methylating agents is also a priority. Dimethyl carbonate (DMC), for example, represents an environmentally safer alternative to traditional reagents like methyl iodide or dimethyl sulfate, and its use in conjunction with onium salt catalysts has shown high yields for the N,N-dimethylation of anilines. researchgate.netresearchgate.net Additionally, multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single step, could provide innovative and convergent pathways to the target compound. nih.gov

Table 2: Comparison of Synthetic Reagents for N-Methylation

Methylating Agent Advantages Disadvantages
Methyl Halides (e.g., CH3I) High reactivity Toxic, produces stoichiometric salt waste
Dimethyl Sulfate ((CH3)2SO4) Effective, relatively inexpensive Highly toxic and corrosive, produces salt waste
Methanol (CH3OH) Inexpensive, green C1 source Often requires high temperatures and pressures, may need "hydrogen-borrowing" strategy

| Dimethyl Carbonate ((CH3)2CO3) | Environmentally benign, low toxicity, biodegradable | May require higher temperatures or specific catalysts for high efficiency |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To achieve precise control over the synthesis of Benzenamine, N,N-dimethyl-4-(methylthio)-, advanced in-situ spectroscopic techniques are indispensable. The integration of Process Analytical Technology (PAT) into continuous flow or batch reactors allows for real-time monitoring of critical reaction parameters, providing a deeper understanding of reaction kinetics and mechanisms. nih.govhitec-zang.de

Techniques such as inline Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV/Vis spectroscopy can be employed to track the concentration of reactants, intermediates, and the final product as the reaction progresses. nih.govhitec-zang.de For instance, IR spectroscopy can monitor the disappearance of N-H stretching absorptions (around 3300-3500 cm⁻¹) if a secondary amine is an intermediate, and the evolution of C-N stretching bands (around 1200-1350 cm⁻¹ for aromatic amines). openstax.orglibretexts.org Similarly, ¹H NMR spectroscopy can follow the appearance of the characteristic singlet for the N-methyl groups at approximately 2.2-2.6 δ. openstax.org This real-time data enables dynamic optimization and control, ensuring consistent product quality and maximizing yield while minimizing the formation of impurities. nih.gov Coupling these techniques with mass spectrometry (LC-MS) can provide even more detailed quantitative analysis of complex reaction mixtures. nih.gov

Table 3: Spectroscopic Techniques for In-Situ Reaction Monitoring

Technique Information Provided Application in Synthesis of Benzenamine, N,N-dimethyl-4-(methylthio)-
Infrared (IR) Spectroscopy Functional group transformation Monitoring N-H bonds of precursors and formation of tertiary amine.
¹H NMR Spectroscopy Structural changes, quantification of species Tracking conversion of reactants and formation of N-methyl and S-methyl groups.
UV/Vis Spectroscopy Changes in electronic conjugation Monitoring the formation of the aromatic product and potential colored impurities.

| Mass Spectrometry (MS) | Molecular weight confirmation, impurity profiling | Identifying the product and by-products in the reaction mixture. |

Development of Sustainable and Atom-Economical Chemical Processes

The principles of green chemistry are paramount in modern chemical manufacturing. Future research on Benzenamine, N,N-dimethyl-4-(methylthio)- will undoubtedly prioritize the development of sustainable and atom-economical processes. mdpi.comresearchgate.net Atom economy, a concept that measures the efficiency of a reaction in converting reactant atoms to the desired product, will be a key metric for evaluating new synthetic routes. google.com

One-pot syntheses, as mentioned earlier, are inherently more atom-economical as they reduce waste from intermediate workups. researchgate.netnih.gov The choice of reagents and solvents is also critical. Utilizing green methylating agents like dimethyl carbonate instead of hazardous alkyl halides significantly improves the environmental profile of the synthesis. researchgate.net Similarly, replacing traditional volatile organic solvents with greener alternatives or developing solvent-free reaction conditions will be a major focus. nih.govsci-hub.se

Catalysis plays a central role in sustainable chemistry. The development of recoverable and reusable heterogeneous catalysts can drastically reduce waste and processing costs. researchgate.net The overarching goal is to design a synthetic pathway that maximizes the incorporation of all reactant materials into the final product, minimizes energy consumption, and eliminates the generation of hazardous waste, aligning the production of Benzenamine, N,N-dimethyl-4-(methylthio)- with the principles of a circular economy.

Table 4: Green Chemistry Metrics for Process Evaluation

Metric Definition Relevance to Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% Measures the efficiency of atom incorporation from reactants to product.
E-Factor (Environmental Factor) Total waste (kg) / Product (kg) Quantifies the amount of waste generated per unit of product. A lower E-factor is better.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Benzenamine, N,N-dimethyl-4-(methylthio)-, and how should data be interpreted?

  • Answer : Infrared (IR) spectroscopy (4 cm⁻¹ resolution, transmission mode) can identify functional groups like the methylthio (-SCH₃) and dimethylamino (-N(CH₃)₂) moieties. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and electronic environments. For example, the dimethylamino group in analogous compounds shows distinct IR absorption bands near 2800–3000 cm⁻¹ (C-H stretching) and NMR signals at δ ~2.8–3.2 ppm (N-CH₃ protons) . Mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns, as demonstrated for related N,N-dimethylaniline derivatives .

Q. How can the molecular structure of this compound be determined using crystallographic methods?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELX is optimal. Steps include:

Crystal growth via slow evaporation or diffusion.

Data collection on a diffractometer (Mo/Kα radiation).

Structure solution using direct methods (SHELXS) and refinement (SHELXL) .
For non-crystalline samples, computational models (DFT-optimized geometries) provide alternative structural insights .

Q. What synthetic routes are reported for analogous N,N-dimethyl benzenamine derivatives?

  • Answer : Alkylation of 4-(methylthio)aniline with methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Critical parameters include temperature control (60–80°C), solvent selection (DMF or THF), and purification via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Answer : The Colle-Salvetti correlation-energy formula, adapted into DFT frameworks, calculates electronic properties such as HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, DFT studies on N,N-dimethylaniline derivatives reveal electron-donating effects of the dimethylamino group, which can be validated against experimental UV-Vis spectra . Computational workflows (e.g., Gaussian or ORCA) should include solvent effects and basis sets like 6-31G(d) .

Q. What are the potential degradation pathways under thermal stress, and how can they be analyzed?

  • Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC/MS) identifies volatile degradation products. For example, pyrolysis of similar aniline derivatives (e.g., EP composites) yields products like 4,4′-methylenebis(N-methylaniline) and N,N-dimethyl-4-(4-(methylamino)benzyl)aniline (see Table 1) .
Degradation ProductAnalytical MethodKey Findings
4,4′-Methylenebis(N-methylaniline)TGA-GC/MSDominant product at 30.53% (EP composite)
N,N-Dimethyl-4-(methylthio)anilineHPLC-UVStability < 200°C in inert atmosphere

Q. How can researchers resolve contradictions in experimental data regarding reactivity or stability?

  • Answer : Cross-validation using complementary techniques is critical. For instance, discrepancies in thermal stability data can be resolved by comparing TGA (bulk behavior) with isothermal NMR (molecular-level changes). Environmental factors (e.g., oxygen, moisture) must be controlled, as shown in studies on cellulose-reinforced epoxy composites . Replicating conditions (e.g., heating rates, sample mass) minimizes variability .

Safety and Regulatory Considerations

Q. What are the carcinogenic risks associated with handling this compound?

  • Answer : While specific data are limited, structurally related 4,4′-methylenebis(N,N-dimethyl)benzenamine has limited evidence of carcinogenicity in animals (IARC Group 3) . Regulatory guidelines (e.g., Rotterdam Convention) restrict analogous azo-benzenamines due to carcinogenicity . Recommended protocols include:

  • Use of fume hoods and PPE (gloves, lab coats).
  • Regular monitoring of airborne concentrations.
  • Disposal via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzenamine, N,N-dimethyl-4-(methylthio)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzenamine, N,N-dimethyl-4-(methylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.